molecular formula C14H19FN2O2 B12215109 3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one

3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one

Cat. No.: B12215109
M. Wt: 266.31 g/mol
InChI Key: MHYSTNCACXVFCT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenoxy group and a methylpiperazinyl group attached to a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one typically involves the reaction of 4-fluorophenol with 1-(4-methylpiperazinyl)propan-1-one under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the methylpiperazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-1-(4-methylpiperazinyl)propan-1-one
  • 3-(4-Bromophenoxy)-1-(4-methylpiperazinyl)propan-1-one
  • 3-(4-Methylphenoxy)-1-(4-methylpiperazinyl)propan-1-one

Uniqueness

3-(4-Fluorophenoxy)-1-(4-methylpiperazinyl)propan-1-one is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

3-(4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C14H19FN2O2/c1-16-7-9-17(10-8-16)14(18)6-11-19-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3

InChI Key

MHYSTNCACXVFCT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCOC2=CC=C(C=C2)F

Origin of Product

United States

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